N-Benzyloxycarbonylserylleucinamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylserylleucinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of serine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected serine with leucine amide under specific reaction conditions . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyloxycarbonylserylleucinamide can undergo various chemical reactions, including:

Oxidation and Reduction:

Common Reagents and Conditions:

Coupling Reactions: DCC and NHS are commonly used as coupling reagents in the synthesis of peptide bonds.

Major Products: The major products formed from these reactions include the deprotected amino acid derivatives and various substituted derivatives depending on the specific reactions performed .

Aplicaciones Científicas De Investigación

Overview

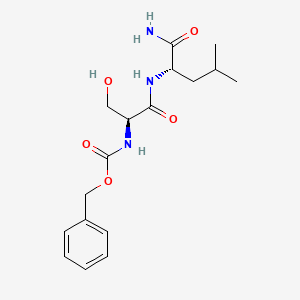

N-Benzyloxycarbonylserylleucinamide, with the chemical formula C17H25N3O5, is a synthetic amino acid derivative that features a benzyloxycarbonyl protecting group attached to serine and linked to leucinamide. Its structure allows it to serve as a versatile building block in peptide synthesis and other biochemical applications.

Scientific Research Applications

1. Peptide Synthesis

- This compound is primarily used as an intermediate in the synthesis of peptides. The benzyloxycarbonyl group protects the amino group of serine, preventing undesired reactions during peptide formation. This makes it particularly valuable for creating complex peptides with specific sequences and functionalities.

2. Drug Development

- The compound has potential applications in drug development, particularly for targeting biological pathways that involve serine and leucine residues. Its ability to form stable peptide bonds makes it useful for developing therapeutics aimed at various diseases.

3. Biochemical Research

- In biochemical studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. By studying how this compound interacts with enzymes, researchers can gain insights into the functional roles of serine in biological systems.

4. Industrial Applications

- Beyond academic research, this compound can be employed in the production of specialized chemicals and materials for various industries, leveraging its unique chemical properties for applications in manufacturing and synthesis processes.

Mecanismo De Acción

The mechanism of action of N-Benzyloxycarbonylserylleucinamide involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group of serine, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme interactions . The molecular targets and pathways involved depend on the specific applications and reactions in which the compound is used.

Comparación Con Compuestos Similares

- N-Benzyloxycarbonylglycylleucinamide

- N-Benzyloxycarbonylalanylleucinamide

- N-Benzyloxycarbonylvalylleucinamide

Comparison: N-Benzyloxycarbonylserylleucinamide is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in additional hydrogen bonding and other interactions compared to other amino acids like glycine, alanine, or valine . This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.

Actividad Biológica

N-Benzyloxycarbonylserylleucinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic function and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a peptide derivative that incorporates serine and leucine residues. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Interaction : The serine residue in the compound plays a critical role in enzyme catalysis and regulation. It can act as a nucleophile in various biochemical reactions, influencing metabolic pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation, thereby reducing tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Cell Viability Reduction : In vitro studies have shown that treatment with this compound leads to a concentration-dependent reduction in cell viability across various cancer cell lines, including breast and lung cancers.

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, potentially through the modulation of ceramide levels, which are known to promote apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

- Bacterial Inhibition : The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Case Studies

Several case studies have evaluated the biological activity of this compound:

-

Cancer Cell Line Studies :

- A study involving breast cancer cell lines revealed that treatment with this compound led to a significant decrease in DNA synthesis and colony formation. The results indicated a potential for this compound as a therapeutic agent in targeting resistant cancer types.

- Antimicrobial Efficacy :

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Bioavailability : Its chemical modifications enhance solubility and stability, leading to better absorption when administered orally or intravenously.

- Dose-Dependent Effects : Studies indicate that the biological effects are dose-dependent, with higher concentrations resulting in more pronounced effects on cell viability and apoptosis induction.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXHXTSKUSVXIO-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169586 | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-87-2 | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.